molecular formula C10H10N2O2 B13257773 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13257773
M. Wt: 190.20 g/mol
InChI Key: WHKFSIMTGCZIST-UHFFFAOYSA-N
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Description

6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a carboxylic acid group and an amino group bearing a methyl(prop-2-yn-1-yl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-6-(methyl(prop-2-yn-1-yl)amino)-4-phenylpyridine-3,5-dicarbonitrile with copper(II) chloride and isoamyl nitrite in anhydrous acetonitrile . This reaction proceeds under mild conditions and yields the desired compound after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-phenylpyridine-3-carboxylic acid: Similar structure but lacks the methyl(prop-2-yn-1-yl) substituent.

    2-Amino-6-(methyl(prop-2-yn-1-yl)amino)-4-phenylpyridine-3,5-dicarbonitrile: A precursor in the synthesis of the target compound.

Uniqueness

6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C10_{10}H10_{10}N2_2O2_2 and a molecular weight of approximately 190.20 g/mol, this compound exhibits a pyridine ring substituted with a carboxylic acid group and an amino group that includes a propargyl moiety.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Oxidation : Using potassium permanganate or chromium trioxide.
  • Reduction : Utilizing lithium aluminum hydride or sodium borohydride.
  • Substitution : Involving alkyl halides or acyl chlorides.

These reactions highlight the compound's versatility in organic synthesis, making it a valuable building block for further chemical modifications.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects, including antimicrobial and anticancer properties. Further studies are required to elucidate the precise pathways and molecular interactions involved.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : There is emerging evidence that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines.

Case Studies

Recent investigations into related compounds have provided insights into the biological potential of derivatives similar to this compound:

  • A study evaluated pyrrole derivatives, showing promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .
Compound NameMIC Value (µg/mL)Target Bacteria
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli

Comparative Analysis

To better understand the uniqueness of 6-[Methyl(prop-2-yn-1-y)amino]pyridine -3-carboxylic acid, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)
5-Bromo-6-[methyl(prop-2-yn-1-y)amino]pyridine-3-carboxylic acidC10_{10}H9_{9}BrN2_2O2_2269.09
2-Chloro-6-[methyl(prop-2-yn-y)amino]pyridine -4-carboxylic acidC10_{10}H9_{9}ClN2_2O2_2232.64

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

6-[methyl(prop-2-ynyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-3-6-12(2)9-5-4-8(7-11-9)10(13)14/h1,4-5,7H,6H2,2H3,(H,13,14)

InChI Key

WHKFSIMTGCZIST-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC=C(C=C1)C(=O)O

Origin of Product

United States

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